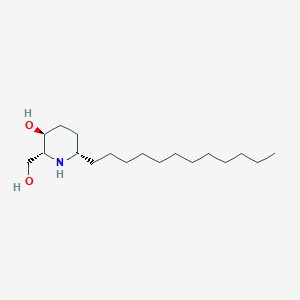![molecular formula C25H20O2SSn B14269296 Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane CAS No. 185337-58-0](/img/structure/B14269296.png)
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is a compound that features a stannane (tin-based) core with a triphenyl group and a thiophene derivative Thiophene is a sulfur-containing heterocycle that is known for its stability and versatility in various chemical reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene derivative can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Acryloylation: The thiophene derivative is then subjected to acryloylation to introduce the acryloyl group.
Stannylation: The final step involves the stannylation of the acryloylated thiophene derivative using triphenylstannane under specific conditions.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acryloyl group can be reduced to form the corresponding alcohol.
Substitution: The stannane group can participate in Stille coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts are typically used in Stille coupling reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2-(Tributylstannyl)thiophene: Another stannane compound with a thiophene ring, used in similar applications.
Thiophene Derivatives: Various thiophene-based compounds are used in organic electronics and medicinal chemistry.
Uniqueness
Triphenyl{[3-(thiophen-2-yl)acryloyl]oxy}stannane is unique due to its combination of a triphenylstannane core with a thiophene derivative, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications such as organic semiconductors and advanced materials.
Propiedades
Número CAS |
185337-58-0 |
|---|---|
Fórmula molecular |
C25H20O2SSn |
Peso molecular |
503.2 g/mol |
Nombre IUPAC |
triphenylstannyl 3-thiophen-2-ylprop-2-enoate |
InChI |
InChI=1S/C7H6O2S.3C6H5.Sn/c8-7(9)4-3-6-2-1-5-10-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
DRFXCHZPRMVACE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C=CC4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Phenylacryloyl)oxy]ethyl 3,5-dinitrobenzoate](/img/structure/B14269217.png)
![8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B14269224.png)
![6-Methyl-4-[4-(2-methyl-6-oxopyran-4-yl)oxybutoxy]pyran-2-one](/img/structure/B14269227.png)
![N-[3-(Dimethylamino)propyl]nonadecanamide](/img/structure/B14269246.png)

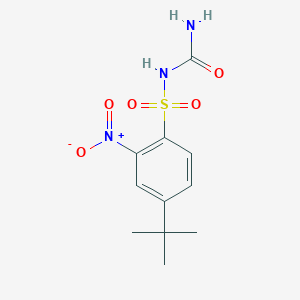
![3-Phenyl-N-[(1R)-1-phenylethyl]propan-1-amine](/img/structure/B14269260.png)
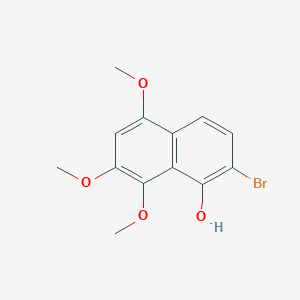
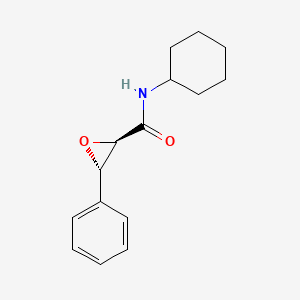
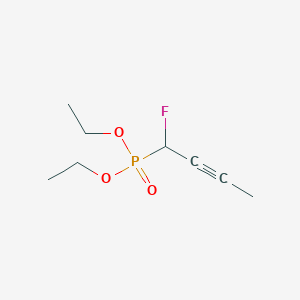
![Glycine, N,N'-1,2-ethanediylbis[N-[(3,4,5-trimethoxyphenyl)methyl]-](/img/structure/B14269268.png)
![{[(2,2-Dimethoxyethyl)amino]methyl}phosphonic acid](/img/structure/B14269279.png)
![4,10-Dithia-1,7,13-triazabicyclo[11.3.3]nonadecane](/img/structure/B14269282.png)
